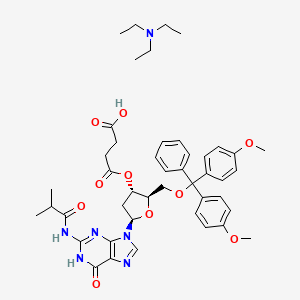

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt

Description

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt (CAS: 402944-20-1; molecular formula: C₃₉H₄₁N₅O₁₀ as free acid) is a critical intermediate in solid-phase oligonucleotide synthesis. Its structure includes:

- N2-Isobutyryl protection on the guanine base to prevent unwanted side reactions during synthesis .

- 5'-O-(4,4'-dimethoxytrityl) (DMT) group, a photolabile protecting group that enables stepwise elongation of oligonucleotides .

- 3'-O-succinate ester, which facilitates covalent attachment to controlled-pore glass (CPG) or other solid supports .

- Triethylamine (TEA) counterion, enhancing solubility in organic solvents like acetonitrile during phosphoramidite-based coupling reactions .

This compound is synthesized via sequential protection/deprotection steps, typically achieving >98% purity for industrial applications .

Properties

CAS No. |

402944-21-2 |

|---|---|

Molecular Formula |

C45H56N6O10 |

Molecular Weight |

841.0 g/mol |

IUPAC Name |

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C39H41N5O10.C6H15N/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26;1-4-7(5-2)6-3/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49);4-6H2,1-3H3/t29-,30+,31+;/m0./s1 |

InChI Key |

ZZERAPWITXCMJN-QLIHSIHUSA-N |

Isomeric SMILES |

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O |

Canonical SMILES |

CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Protecting Groups

- N2-Isobutyryl vs. N4-Benzoyl/N6-Benzoyl :

- Isobutyryl (C₃H₇CO-) offers steric hindrance comparable to benzoyl (C₆H₅CO-) but with lower molecular weight, improving solubility .

- DMT Group: Universally used for 5'-OH protection across nucleosides, enabling orthogonal deprotection under mild acidic conditions .

Functional Moieties 3'-O-Succinate: Critical for immobilizing nucleosides on CPG supports. The triethylamine salt form ensures compatibility with non-polar solvents . Phosphoramidite Derivatives: Compounds like 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine-3'-CE-phosphoramidite (CAS: 1401422-21-6) are activated for chain elongation, unlike the succinate form, which is terminal .

Synthetic Performance

- Yields : The target compound and its analogues are synthesized in high yields (88–95%) via phosphoramidite or H-phosphonate chemistry .

- Purity : Commercial grades typically exceed 95–99%, validated by HPLC and NMR .

Biological Relevance

- While N4-Benzoyl-DMT-deoxycytidine-3'-succinate exhibits anticancer and antiviral activity , the target compound is primarily a synthetic building block without direct therapeutic claims .

Preparation Methods

N2-Isobutyrylation of 2'-Deoxyguanosine

The foundational step involves selective acylation of the exocyclic amine at position 2 of deoxyguanosine. Source demonstrates that treatment of 2'-deoxyguanosine (4 g, 14.9 mmol) with isobutyric anhydride (2.35 g, 14.9 mmol) and 4-dimethylaminopyridine (DMAP, 0.52 g) in anhydrous pyridine (50 mL) at 50°C for 12 hours achieves quantitative conversion. The reaction proceeds via nucleophilic attack of the N2 amine on the activated carbonyl, with DMAP acting as acylation catalyst:

$$

\text{dG} + (\text{CH}3)2\text{CHCO}2\text{O} \xrightarrow{\text{DMAP, Pyridine}} \text{N2-iBu-dG} + \text{H}2\text{O}

$$

Purification through silica gel chromatography (CHCl₃:MeOH 9:1) yields N2-isobutyryl-2'-deoxyguanosine as a white crystalline solid (92% yield).

5'-O-Dimethoxytritylation

Protection of the 5'-hydroxyl employs 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions. Per source, N2-iBu-dG (10 mmol) is dissolved in pyridine (100 mL) with DMT-Cl (12 mmol) and stirred at 25°C under argon for 6 hours. The reaction is quenched with methanol, concentrated, and precipitated into hexane to yield 5'-O-DMT-N2-iBu-dG.

Key parameters:

3'-O-Succinylation and TEA Salt Formation

Analytical Characterization

Spectroscopic Data

¹H NMR (300 MHz, DMSO-d₆):

- δ 10.65 (s, 1H, N1-H)

- δ 8.15 (s, 1H, C8-H)

- δ 6.85–7.40 (m, 13H, DMT aromatic)

- δ 2.55–2.70 (m, 4H, succinate -CH₂-)

- δ 1.20 (d, J=6.8 Hz, 6H, isobutyryl -CH(CH₃)₂)

| Parameter | Value |

|---|---|

| Column | YMC-Pack ODS-AQ 4.6×250 mm |

| Mobile Phase | 0.1 M TEAA (pH 7.0):CH₃CN (85:15 → 50:50) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 14.2 min |

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 840.98 g/mol | |

| Purity (HPLC) | ≥98.0% | |

| Specific Rotation | +8.0° to +9.5° (c=1, MeOH) | |

| Solubility | Methanol, DCM, DMF | |

| Storage Conditions | -20°C, inert atmosphere |

Process Optimization and Scale-Up

Alkylation Efficiency Improvements

Source details critical modifications for large-scale synthesis:

- Reagent stoichiometry: KOH (2.6 equiv) in DMSO (25 volumes) enables 20-O-alkylation yields >90% within 4 hours

- Crystallization optimization: Methanol recrystallization reduces residual DMSO to <0.1%

- Enzymatic deamination: Adenosine deaminase (5 U/mg substrate) converts 2,6-diaminopurine intermediates to guanine derivatives with 97% efficiency

Pilot plant data (1 kg batch):

| Step | Yield | Purity |

|---|---|---|

| N2-Isobutyrylation | 92% | 98.5% |

| 5'-O-Dimethoxytritylation | 89% | 99.1% |

| 3'-O-Succinylation | 85% | 98.8% |

Stability Profiling

Accelerated stability studies (40°C/75% RH, 7 days) show:

- Main compound: 98.2% remaining

- Degradation products:

Applications in Oligonucleotide Synthesis

The 3'-O-succinate-TEA moiety enables covalent attachment to controlled pore glass (CPG) supports through activation with 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). Coupling efficiencies of 98–99% are achieved using:

Standard phosphoramidite protocol:

- Detritylation: 3% dichloroacetic acid in DCM (2 min)

- Coupling: 0.1 M amidite + 0.25 M 5-ethylthio-1H-tetrazole (5 min)

- Capping: Acetic anhydride/N-methylimidazole (1:1 v/v)

- Oxidation: 0.02 M iodine in THF/pyridine/H₂O

Mass spectral analysis of synthesized oligonucleotides shows <0.5% deletion sequences when incorporating this building block.

Q & A

Q. What is the functional role of the 4,4'-dimethoxytrityl (DMT) group in this compound?

The DMT group serves as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its primary function is to enable stepwise elongation by allowing selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane). The DMT group also aids in purification via silica-based chromatography due to its strong UV absorbance at 495 nm, facilitating real-time monitoring of coupling efficiency .

Q. Why is the triethylamine salt form critical for this compound’s application in phosphoramidite chemistry?

Triethylamine (TEA) neutralizes acidic byproducts generated during phosphoramidite activation, ensuring optimal pH for coupling reactions. It also stabilizes the reactive phosphite intermediate, preventing premature hydrolysis. This salt form enhances solubility in anhydrous acetonitrile or tetrahydrofuran, which are essential for automated synthesis .

Q. How does the N2-isobutyryl protecting group influence guanine’s reactivity?

The N2-isobutyryl group blocks undesired side reactions at the exocyclic amine of deoxyguanosine during phosphoramidite coupling. This protection prevents guanine aggregation and improves coupling efficiency (>98% per step) while remaining stable under standard deblocking conditions. It is removed during final ammonia-based deprotection (55°C, 12–16 hours) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound during phosphoramidite preparation?

Key steps include:

- Phosphitylation : Use of 2-cyanoethyl tetraisopropylphosphordiamidite with 1H-tetrazole as an activator, achieving >85% conversion.

- Purification : Silica chromatography with 3% triethylamine in ethyl acetate/hexane gradients to eliminate unreacted reagents and hydrolyzed byproducts.

- Stability : Storage under argon at –20°C to prevent phosphoramidite oxidation. Yield improvements (e.g., 76–88%) are documented when using anhydrous solvents and stoichiometric control .

Q. How can researchers resolve contradictions in 31P NMR data for phosphoramidite intermediates?

Discrepancies in 31P NMR shifts (e.g., δ149.32 vs. δ149.51 in CD3CN) often arise from residual moisture or incomplete phosphitylation. To mitigate this:

- Ensure rigorous drying of solvents (molecular sieves) and reagents.

- Confirm reaction completion via TLC (Rf = 0.47–0.60 in ethyl acetate/hexane).

- Use triethylamine as a stabilizing agent during purification to suppress phosphoester degradation .

Q. What analytical methods validate the structural integrity of this compound?

Q. How does the succinate linker influence conjugation in oligonucleotide-drug complexes?

The 3'-O-succinate moiety enables covalent attachment to solid supports (e.g., controlled-pore glass) via ester linkages. This spacer enhances loading capacity (20–40 μmol/g) and minimizes steric hindrance during elongation. Post-synthesis, the linker is cleaved under basic conditions (e.g., ammonium hydroxide) to release the oligonucleotide .

Q. What precautions are necessary to prevent phosphoramidite degradation during long-term storage?

- Store under inert gas (argon) at –20°C in amber vials.

- Use desiccants (e.g., silica gel) to maintain anhydrous conditions.

- Monitor purity via 31P NMR every 3–6 months to detect hydrolysis (δ–0.5–1.5 for phosphate diesters) .

Methodological Notes

- Synthesis Troubleshooting : If coupling efficiency drops below 95%, pre-activate phosphoramidites with 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) for 30 seconds before delivery .

- Data Interpretation : Contradictory mass spectrometry results may arise from salt adducts; use ion-pairing agents (e.g., triethylammonium acetate) to improve signal clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.